N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-Benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a central 2-oxoacetamide scaffold substituted at the indole C3 position. The molecule features dual N-alkylation with benzyl and butyl groups, distinguishing it from structurally related analogs. Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-13-23(15-16-9-5-4-6-10-16)21(25)20(24)18-14-22-19-12-8-7-11-17(18)19/h4-12,14,22H,2-3,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREZPSNEKXGPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acylation: The indole core is then acylated using an appropriate acylating agent to introduce the oxoacetamide group.
N-Alkylation: The final step involves the N-alkylation of the indole nitrogen with benzyl and butyl groups using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
“N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
- N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide has shown promise in preclinical studies as an anticancer agent, particularly against solid tumors such as colon and lung cancers. Studies indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antiviral and Antimicrobial Properties
- Research indicates that this compound possesses antiviral activity against certain viral infections and antimicrobial effects against various pathogens. Its mechanism may involve the disruption of viral replication or bacterial cell wall synthesis .
Antioxidant Activity
- This compound exhibits antioxidant properties, which can protect cells from oxidative stress and related damage.
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of this compound in vitro against colon cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development into a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, treatment with this compound led to a significant decrease in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of “N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide” would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides
These derivatives, such as compound 5r (N-substituted with m-Cl and p-F on the phenyl ring), demonstrate potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) . Key findings include:
Comparison with Target Compound :
- The adamantane group in 5r may confer stronger receptor affinity than the benzyl/butyl substituents in the target compound.
- The absence of adamantane in the target compound might reduce cytotoxicity but improve pharmacokinetic properties (e.g., solubility).
Fluorinated Indol-3-yl-Oxoacetamides
- Compound 8 (fluorinated derivative) exhibits high cannabinoid receptor CB2 affinity (Kᵢ = 6.2 nM) .
- Application: Potential use in positron emission tomography (PET) imaging due to CB2 selectivity .
Comparison with Target Compound :
- Fluorination enhances target specificity but diverges mechanistically from the apoptosis-inducing activity of adamantane derivatives.
- The target compound’s benzyl/butyl groups may prioritize cytotoxicity over receptor-binding specificity.
D-24851 (Microtubule Inhibitor)
Comparison with Target Compound :
- D-24851’s chlorobenzyl and pyridyl substituents confer microtubule-targeting activity, unlike the caspase-mediated apoptosis of adamantane derivatives.
- The target compound’s benzyl/butyl groups may lack the steric bulk required for microtubule interaction.
Table 1: Cytotoxicity and Mechanisms of Selected Indole Derivatives
Substituent Effects on Activity
N-Alkyl vs. N-Aryl Groups :
- Alkyl Groups (e.g., butyl) : Improve metabolic stability but may reduce target affinity compared to aryl groups like adamantane .
- Aryl Groups (e.g., adamantane, chlorophenyl) : Enhance lipophilicity and receptor interactions, critical for cytotoxicity and caspase activation .
Electron-Withdrawing Substituents :
- Fluorine or chlorine atoms (e.g., in 5r) increase electrophilicity, enhancing interactions with apoptotic proteins like caspases .
- Methoxy or methyl groups (e.g., in 5j) reduce activity, suggesting steric hindrance or decreased reactivity .
Hybrid Structures :
- Pyridyl or isoxazole substitutions (e.g., 5v, 5w) show moderate activity, indicating tolerance for heteroaromatic substituents in the indole scaffold .
Therapeutic Potential and Limitations
- Target Compound: Likely exhibits moderate cytotoxicity due to the absence of adamantane or halogen substituents.
- Adamantane Derivatives : Superior in potency but may face challenges in solubility and toxicity due to high lipophilicity.
- Fluorinated Derivatives : Specialized for imaging rather than direct anticancer effects.
Biological Activity
N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features an indole ring fused with an oxoacetamide functional group, characterized by the following structural elements:
- Indole Core : A bicyclic structure that contributes to various biological interactions.
- Substituents : The presence of a benzyl and a butyl group enhances its pharmacological properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially acting as an agonist or antagonist, influencing signaling pathways.
- DNA Interaction : Some indole derivatives have been shown to interfere with DNA replication and repair mechanisms.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies indicate that indole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against colon and lung tumors in vitro using the MTT assay method .
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HT 29 | Colon Carcinoma | 12.5 | |
| PC 3 | Prostate Carcinoma | 15.0 | |
| H 460M | Lung Carcinoma | 10.0 |
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. For example, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and related compounds:
- Antitumor Activity : A study evaluated the effects of indole-based compounds on human tumor cell lines, revealing that certain derivatives could suppress tumor growth significantly. The MTT assay indicated that these compounds could induce apoptosis in cancer cells .
- Antimicrobial Screening : Research conducted on a series of indole derivatives showed that some had remarkable activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might inhibit specific signaling pathways associated with inflammation and cancer progression, highlighting their therapeutic potential in treating various diseases .
Q & A
Q. What are the optimized multi-step synthetic routes for N-benzyl-N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide?
The synthesis typically involves sequential alkylation and condensation reactions. A common approach starts with the activation of the indole-3-acetic acid derivative, followed by coupling with N-benzyl-N-butylamine under peptide coupling reagents (e.g., EDC/HOBt). Key parameters include solvent choice (DMF or THF), temperature control (0–25°C for coupling steps), and purification via column chromatography. Reaction progress is monitored using TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation requires ¹H/¹³C NMR to confirm proton environments (e.g., indole NH at ~10 ppm, carbonyl groups at ~170 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight. IR spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, though this is less common due to solubility challenges .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
Standard assays include:
- Cell viability assays (MTT or resazurin) to assess cytotoxicity.
- Receptor binding studies (e.g., GABAA receptor ligand activity via competitive displacement assays, as seen in structurally related indole derivatives).
- Apoptosis markers (e.g., caspase-3 activation) using flow cytometry or Western blotting. Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., known receptor agonists/antagonists) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, serum concentration). To mitigate:
Q. What computational methods are effective in predicting the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., GABAA receptors) can model binding modes. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on indole derivatives predict activity cliffs, leveraging substituent effects (e.g., fluorine atoms enhancing lipophilicity) .
Q. How can researchers address poor aqueous solubility during in vivo studies?
Strategies include:
- Co-solvent systems (e.g., PEG-400/water).
- Nanoformulation (liposomes or polymeric nanoparticles).
- Prodrug design (e.g., esterification of carboxyl groups). Solubility is quantified via shake-flask method with HPLC-UV analysis .
Q. What experimental protocols are recommended for X-ray diffraction studies of this compound?
- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane.
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) at 100 K.
- Refinement : SHELXL for least-squares optimization, with R-factor < 0.05. Anisotropic displacement parameters improve accuracy for heavy atoms (e.g., bromine substituents in analogs) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent variation : Synthesize analogs with modified benzyl/butyl groups (e.g., fluorinated or methylated derivatives).
- Pharmacophore mapping : Identify critical moieties (e.g., indole carbonyl) via alanine scanning or truncation.
- Biological profiling : Compare IC₅₀ values across analogs in target-specific assays. Data is analyzed using clustering algorithms (e.g., PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
